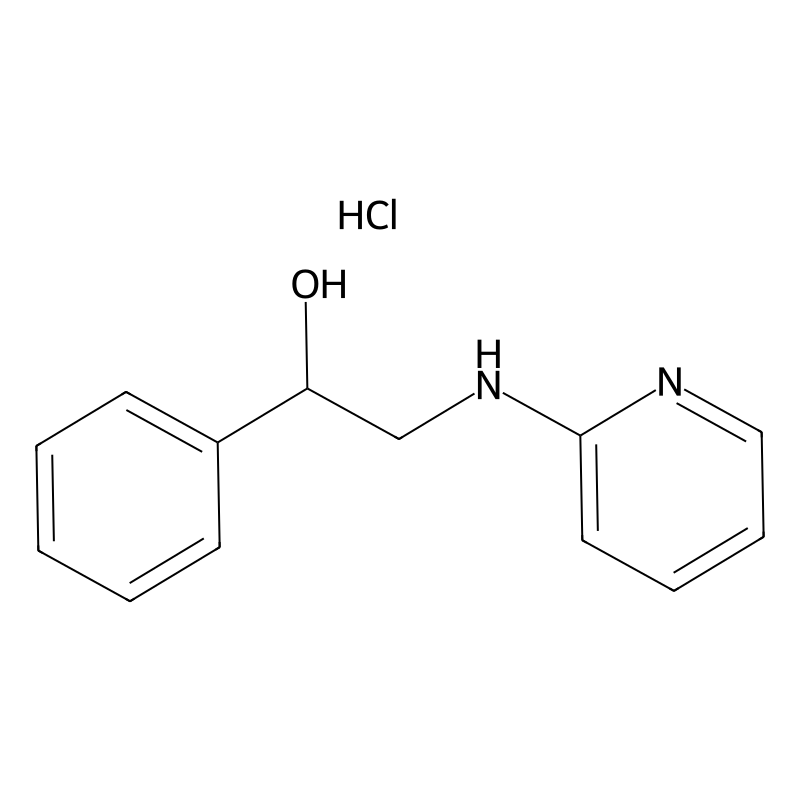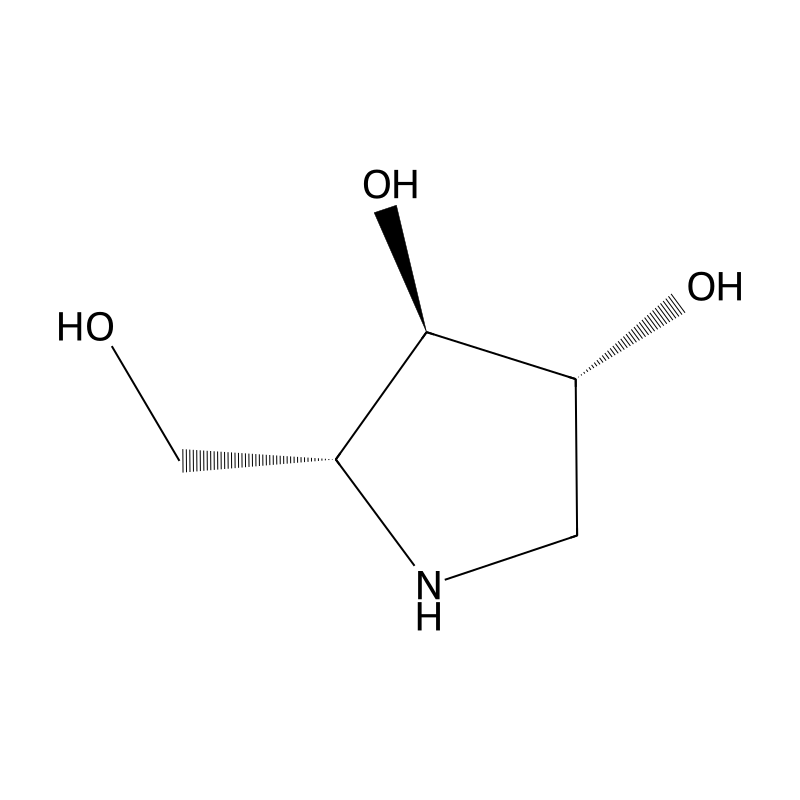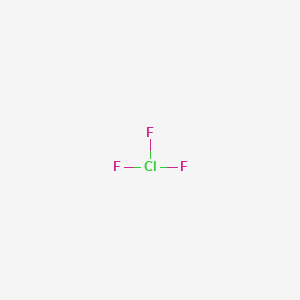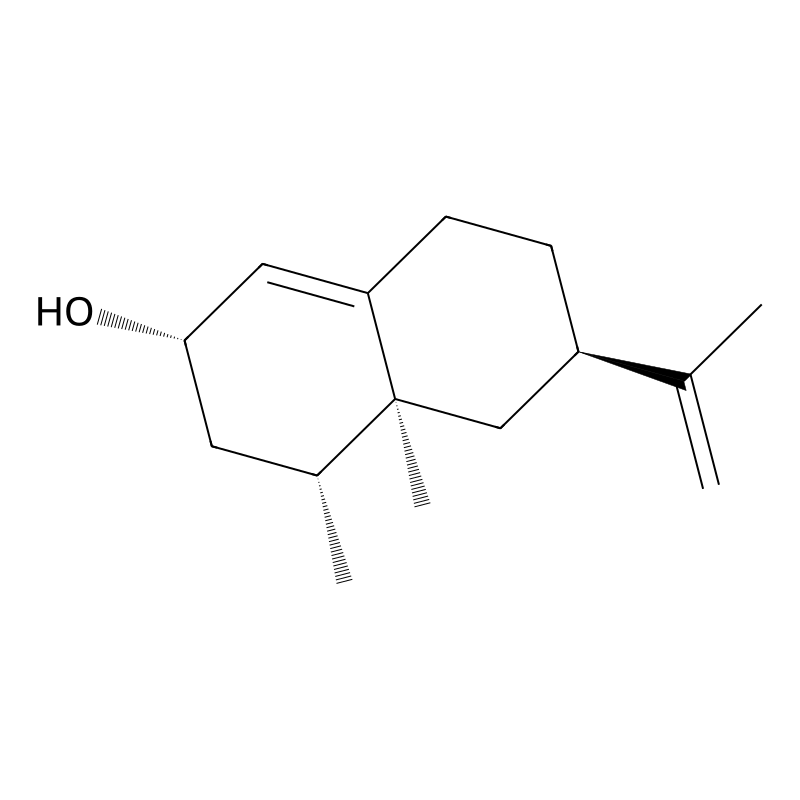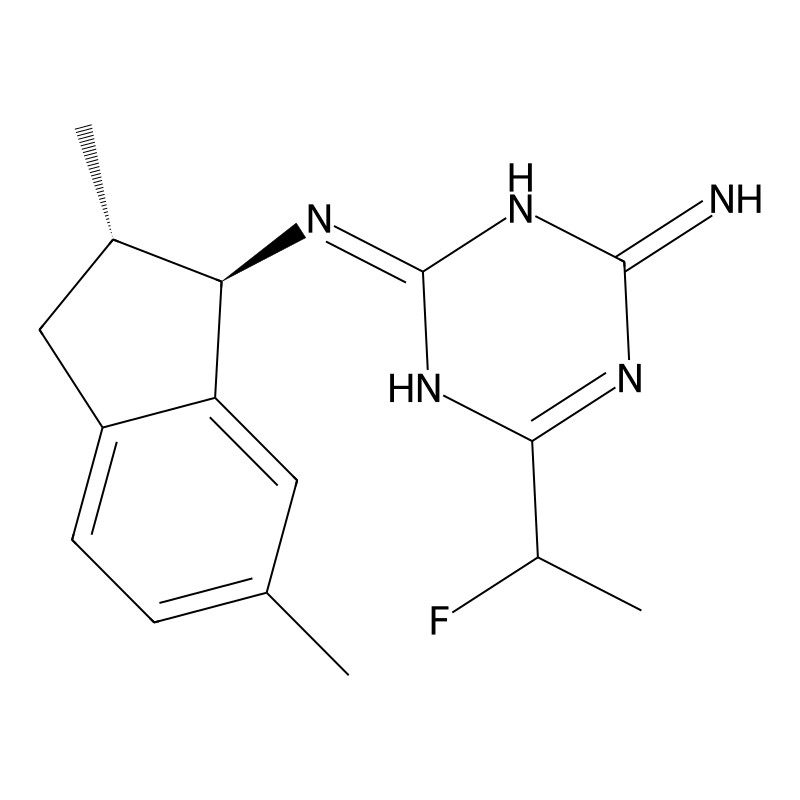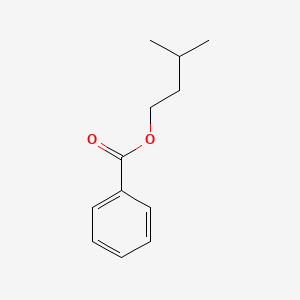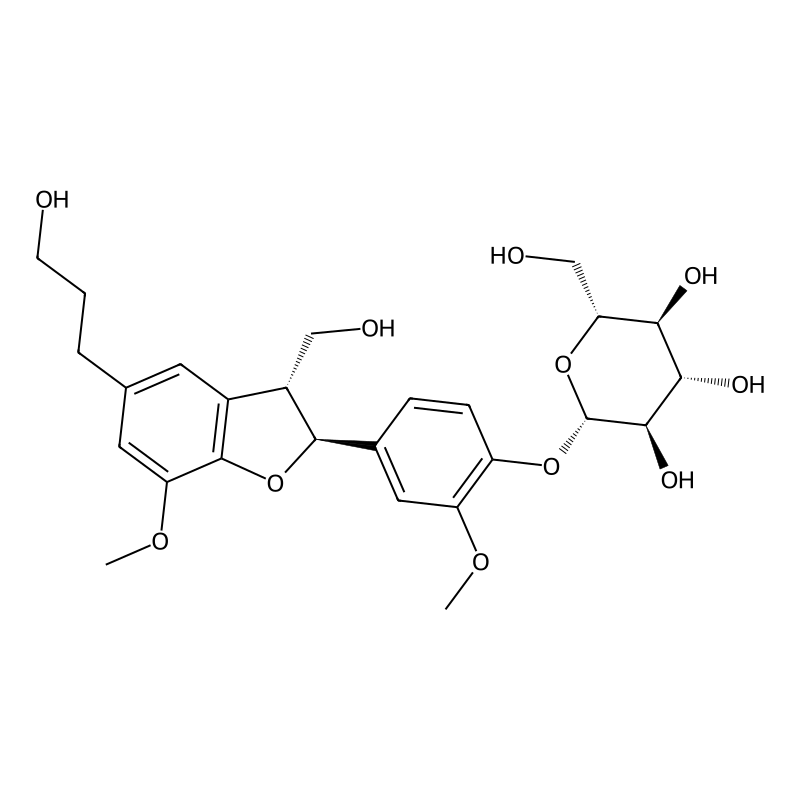Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)-, also known as GTx-758, is a synthetic compound with the molecular formula and a molecular weight of 341.3 g/mol. This compound features a complex structure characterized by two fluorine atoms, two hydroxyl groups, and an amide functional group. Its CAS number is 938067-78-8, and it is primarily utilized in research settings for its potential biological activities, particularly as an estrogen receptor alpha agonist .
- Nucleophilic Substitution: The fluoro groups can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
- Oxidation: The hydroxyl groups may be oxidized to form corresponding carbonyl compounds or quinones.
- Reduction: The amide group can be reduced to yield amines under specific conditions .
This compound exhibits significant biological activity as an estrogen receptor alpha agonist, which suggests its potential role in hormone-related therapies. It has been investigated for its antineoplastic properties, particularly in the context of prostate cancer treatment. The mechanism involves binding to the estrogen receptor, thereby activating pathways that could inhibit tumor growth .
The synthesis of Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- typically involves the following steps:
- Starting Materials: The synthesis begins with commercially available precursors such as 4-fluorobenzoyl chloride and aminophenols.
- Condensation Reaction: A condensation reaction between these precursors forms the amide linkage.
- Functional Group Modifications: Subsequent reactions may introduce hydroxyl and fluorine groups at specific positions on the aromatic rings.
Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- has several applications:
- Medicinal Chemistry: As a selective estrogen receptor alpha agonist, it is explored for potential therapeutic applications in hormone therapy and cancer treatment.
- Research Tool: Used in studies investigating estrogen receptor signaling pathways and their implications in various diseases .
- Material Science: Investigated for its properties in developing new materials with enhanced thermal stability due to its unique chemical structure .
Research indicates that Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- interacts specifically with estrogen receptors. Its binding affinity and agonistic activity have been characterized in vitro, showing promising results in modulating estrogen-related biological processes. Such interactions are crucial for understanding its potential therapeutic effects and side effects .
Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- can be compared with several similar compounds that share structural features but differ in substituent positions or types:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 4-Fluoro-N-(4-hydroxyphenyl)benzamide | Lacks additional hydroxyl group; smaller size | |
| N-(4-Fluorophenyl)benzamide | No hydroxyl groups; simpler structure | |
| 4-Chloro-N-(4-hydroxyphenyl)benzamide | Contains a chlorine instead of fluorine | |
| 3-Fluoro-N-[4-(hydroxycarbamoyl)phenyl]benzamide | Different functional groups affecting reactivity |
The uniqueness of Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- lies in its dual hydroxyl substitution combined with fluorine atoms, which enhances its reactivity and specificity towards estrogen receptors compared to other similar compounds .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Wikipedia
Dates
2: Yu EY, Getzenberg RH, Coss CC, Gittelman MM, Keane T, Tutrone R, Belkoff L, Given R, Bass J, Chu F, Gambla M, Gaylis F, Bailen J, Hancock ML, Smith J, Dalton JT, Steiner MS. Selective Estrogen Receptor Alpha Agonist GTx-758 Decreases Testosterone with Reduced Side Effects of Androgen Deprivation Therapy in Men with Advanced Prostate Cancer. Eur Urol. 2014 Jun 24. pii: S0302-2838(14)00532-6. doi: 10.1016/j.eururo.2014.06.011. [Epub ahead of print] PubMed PMID: 24968970.
3: Coss CC, Jones A, Parke DN, Narayanan R, Barrett CM, Kearbey JD, Veverka KA, Miller DD, Morton RA, Steiner MS, Dalton JT. Preclinical characterization of a novel diphenyl benzamide selective ERα agonist for hormone therapy in prostate cancer. Endocrinology. 2012 Mar;153(3):1070-81. doi: 10.1210/en.2011-1608. Epub 2012 Jan 31. PubMed PMID: 22294742.
